molecular formula C22H19N3O2S B3011787 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide CAS No. 1105223-53-7

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide

Cat. No. B3011787
CAS RN: 1105223-53-7
M. Wt: 389.47
InChI Key: VNKHUUGPPYPRNQ-UHFFFAOYSA-N
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Description

The compound “2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide” is a complex organic molecule that contains a thieno[3,2-d]pyrimidin-3(4H)-one core structure. This core is a bicyclic heterocycle, which is a type of structure often found in biologically active compounds .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties using the xylene-induced ear-edema test . Pharmacological analyses revealed that 4-(4-chlorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one (5m) exhibited significant anti-inflammatory activity, surpassing the reference drug indomethacin. Its peak activity occurred 4 hours after oral administration, demonstrating efficacy even at a dose of 100 mg/kg.

Chalcogenation Reactions

An expeditious metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been developed to synthesize diverse 3-ArS/ArSe derivatives in high yields. This operationally simple reaction proceeds under mild conditions and can be executed on a gram scale .

Cancer Cell Line Inhibition

Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were designed and evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. These compounds represent potential candidates for cancer therapy .

properties

IUPAC Name

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c26-19(23-12-11-16-7-3-1-4-8-16)13-25-15-24-20-18(14-28-21(20)22(25)27)17-9-5-2-6-10-17/h1-10,14-15H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKHUUGPPYPRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide

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